Bienvenue dans la boutique en ligne BenchChem!

3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

This 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide (CAS 862829-74-1) is a differentiated benzofuran-2-carboxamide Aβ42 aggregation modulator. The 4-fluorophenyl substituent confers a distinct lipophilicity-electrostatic profile (ΔlogP ≈ +0.8) and tPSA of 60 Ų, altering membrane permeability and fibrillogenesis kinetics compared to parent and methoxy analogs—critical for SAR-driven neuroprotection research. Ensure comparative studies by qualifying this specific chemotype.

Molecular Formula C23H17FN2O3
Molecular Weight 388.398
CAS No. 862829-74-1
Cat. No. B2597508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
CAS862829-74-1
Molecular FormulaC23H17FN2O3
Molecular Weight388.398
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)F
InChIInChI=1S/C23H17FN2O3/c24-16-12-10-15(11-13-16)14-20(27)26-21-18-8-4-5-9-19(18)29-22(21)23(28)25-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,28)(H,26,27)
InChIKeyDNADNFNEFGBGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-Fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide (CAS 862829-74-1): A Structurally Differentiated Benzofuran-2-Carboxamide for Amyloid Beta and Neuroprotection Research


3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide (CAS 862829-74-1) is a synthetic benzofuran-2-carboxamide derivative with a 4-fluorophenylacetamido substituent at the 3-position and an N-phenyl carboxamide group [1]. The compound belongs to a class of N-phenylbenzofuran-2-carboxamides that have demonstrated the ability to modulate amyloid beta (Aβ42) aggregation and mitigate neurotoxicity in neuronal cell models [2]. The 4-fluorophenyl substitution distinguishes it from the parent scaffold and other halogen/methoxy analogs, conferring a specific lipophilicity-electrostatics profile relevant to blood-brain barrier penetration and target engagement [1].

Why Generic Benzofuran-2-Carboxamide Substitution Fails: Physicochemical Evidence for 3-(2-(4-Fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide (CAS 862829-74-1)


Substituting 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide with the unsubstituted N-phenylbenzofuran-2-carboxamide scaffold or other halogen analogs is not scientifically justified without re-validation. The 4-fluorophenylacetamido group at position 3 substantially alters lipophilicity (ΔlogP ≈ +0.8 vs. parent scaffold) and topological polar surface area (tPSA 60 Ų vs. estimated ~42 Ų for parent), which directly impacts membrane permeability, plasma protein binding, and Aβ aggregate interaction kinetics [1]. The ChemMedChem 2024 SAR study conclusively demonstrates that substituent identity at this position determines whether a derivative inhibits or accelerates Aβ42 fibrillogenesis—compounds with 4-methoxyphenyl rings (4d/5d) accelerated aggregation 2.7-fold, while methoxyphenol analogs (4a/4b) inhibited it by up to 54% [2]. The 4-fluorophenyl moiety introduces distinct electronic effects (Hammett σp = 0.06 for F vs. -0.27 for OCH₃ vs. 0.23 for Cl) that cannot be assumed equivalent in any biological assay without direct comparative data.

Quantitative Differentiation Evidence: 3-(2-(4-Fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide (CAS 862829-74-1) vs. Closest Analogs


Lipophilicity Differentiation: logP 4.55 vs. Parent Scaffold logP 3.76

The target compound exhibits a computed logP of 4.548, compared to 3.758 for the unsubstituted parent scaffold N-phenylbenzofuran-2-carboxamide (CAS 50635-12-6), representing a +0.79 logP increase (+21%) conferred by the 4-fluorophenylacetamido substituent [1]. This increased lipophilicity falls within the optimal CNS drug range (logP 3-5) and is predictive of enhanced passive blood-brain barrier permeability relative to the parent [2].

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Topological Polar Surface Area: 60 Ų Enables CNS Drug-Like Profile

The target compound has a computed tPSA of 60 Ų, which is below the widely accepted threshold of 90 Ų for oral CNS drug candidates and below 70 Ų for optimal brain penetration [1]. This value is structurally conferred by the balance between the two amide groups (H-bond donors/acceptors) and the hydrophobic 4-fluorophenyl ring. The parent scaffold N-phenylbenzofuran-2-carboxamide (CAS 50635-12-6, MW 237.25, tPSA estimated ~42 Ų) has a lower tPSA but lacks the substituent necessary for modulating Aβ aggregation kinetics as demonstrated in the ChemMedChem 2024 SAR study, where ring substitutions at the 3-position were essential for either inhibitory or acceleratory activity [2].

tPSA CNS drug-likeness Membrane permeability

Rotatable Bond Count: 5 vs. 3 for Unsubstituted Analog Provides Greater Conformational Flexibility for Target Engagement

The target compound possesses 5 rotatable bonds compared to 3 for the unsubstituted parent N-phenylbenzofuran-2-carboxamide (CAS 50635-12-6). The two additional rotatable bonds arise from the 4-fluorophenylacetamido linker at position 3 [1]. While increased rotatable bond count can reduce oral bioavailability, the value of 5 remains well within the drug-like range (≤10) and provides conformational plasticity that may enable induced-fit binding to Aβ42 oligomer or fibril interfaces, a mechanism suggested by molecular docking studies of related benzofuran-2-carboxamide derivatives in the ChemMedChem 2024 paper [2].

Conformational flexibility Molecular recognition Rotatable bonds

In Silico Target Prediction: Neutrophil Elastase (ELANE) as a Putative Off-Target with Max Tc = 43

Similarity Ensemble Approach (SEA) predictions using ChEMBL20 data identified neutrophil elastase (ELANE) as the top predicted target for the target compound with a maximum Tanimoto coefficient (Max Tc) of 43 [1]. In contrast, the ZINC entry ZINC000000708688 (a close structural analog, also C23H17FN2O3) predicted glycogen synthase (GYS1) as its top hit with Max Tc = 34 [2]. This divergence in predicted target profiles, despite identical molecular formula, highlights how subtle structural differences within the benzofuran-2-carboxamide series can redirect predicted polypharmacology. Importantly, ChEMBL20 contains no known activity data for either compound, meaning these predictions are based solely on chemical similarity to annotated ligands [1].

Target prediction Neutrophil elastase SEA

Hydrogen Bond Donor Count: 1 vs. 2 for Methoxy Analog Impacts Permeability and Solubility Balance

At physiological pH (7.4), the target compound presents 1 hydrogen bond donor (the N-phenyl carboxamide NH) compared to 2 HBDs for the 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide analog (CAS 883711-28-2), which has both the carboxamide NH and an additional donor character from the methoxy oxygen [1]. The lower HBD count (1 vs. 2) is associated with improved passive membrane permeability according to Lipinski's and Veber's guidelines, where HBD ≤ 3 is desirable for oral bioavailability [2]. This difference, combined with the higher electronegativity of fluorine versus oxygen in the para position, suggests the target compound may exhibit superior passive diffusion characteristics in cell-based assays while retaining sufficient solubility.

Hydrogen bonding Drug-likeness Solubility

Research and Industrial Application Scenarios for 3-(2-(4-Fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide (CAS 862829-74-1)


Aβ42 Aggregation Modulation Studies in Alzheimer's Disease Research

The compound's benzofuran-2-carboxamide scaffold is a validated Aβ42 aggregation modulator chemotype, with the 2024 ChemMedChem study demonstrating that 3-position substituents dictate whether compounds inhibit (up to 54%) or accelerate (2.7-fold) Aβ42 fibrillogenesis [1]. The 4-fluorophenyl group introduces distinct electronic and steric properties compared to the 4-methoxyphenyl analogs characterized in that study, making this compound valuable for expanding the SAR landscape around Aβ42 modulation. Its logP of 4.55 and tPSA of 60 Ų predict adequate brain penetration for target engagement [2].

Neuroprotection Assay Development Using HT22 Hippocampal Neuronal Cells

The parent scaffold N-phenylbenzofuran-2-carboxamide (7a) demonstrated protection of HT22 cells against Aβ42-induced cytotoxicity (cell viability ~74% for 7a-treated vs. ~20% for Aβ42-only) [1]. The 4-fluorophenylacetamido derivative extends this scaffold with enhanced lipophilicity (logP 4.55 vs. 3.76) and a distinct hydrogen bonding profile (1 HBD vs. 2 for methoxy analog), making it a suitable candidate for comparative neuroprotection studies to dissect structure-cell protection relationships [2].

18F-Labeled PET Tracer Precursor for Orexin-1 Receptor Imaging

A closely related phenylbenzofuran-2-carboxamide derivative has been synthesized and evaluated as an 18F-labeled PET probe for orexin-1 receptor (OX1R) detection in the brain [1]. This precedent establishes the benzofuran-2-carboxamide scaffold as compatible with fluorine-18 radiochemistry. The 4-fluorophenyl group in the target compound provides a structural starting point for designing cold reference standards or 19F-analogs for PET tracer development programs targeting CNS receptors.

Computational Chemistry and Molecular Docking Reference Compound

With 5 rotatable bonds, a tPSA of 60 Ų, and a fraction sp3 of 0.09, this compound represents a rigid, drug-like benzofuran scaffold with well-defined conformational properties available in ZINC 3D conformer libraries [1]. The SEA prediction of neutrophil elastase (Max Tc 43) provides a testable off-target hypothesis. Its availability as an in-stock compound (ZINC tranche GJAA, available since 2004) makes it a practical choice for computational hit-expansion campaigns and pharmacophore model validation.

Quote Request

Request a Quote for 3-(2-(4-fluorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.